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Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-
Dibromo-2-fluoropyridine (CAS No. 473596-07-5). The document outlines the key molecular

characteristics and provides a framework for its analytical characterization. Due to the limited

availability of public experimental data, this guide also presents predicted spectroscopic data

and general methodologies for the acquisition of such data, serving as a foundational resource

for researchers engaged in the synthesis, analysis, and application of this compound in fields

such as medicinal chemistry and materials science.

Introduction
3,5-Dibromo-2-fluoropyridine is a halogenated pyridine derivative with significant potential as

a building block in organic synthesis. Its unique substitution pattern, featuring two bromine

atoms and a fluorine atom on the pyridine ring, offers multiple reactive sites for the construction

of complex molecular architectures. This makes it a valuable intermediate in the development

of novel pharmaceuticals, agrochemicals, and functional materials. Accurate structural

elucidation is paramount for ensuring the identity and purity of 3,5-Dibromo-2-fluoropyridine,

which is critical for its effective application in research and development.

This guide details the structural properties of 3,5-Dibromo-2-fluoropyridine and provides a

roadmap for its characterization using modern spectroscopic techniques.
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Molecular Structure and Properties
The fundamental properties of 3,5-Dibromo-2-fluoropyridine are summarized in the table

below.

Property Value

Chemical Name 3,5-Dibromo-2-fluoropyridine

CAS Number 473596-07-5

Molecular Formula C₅H₂Br₂FN

Molecular Weight 254.88 g/mol

Monoisotopic Mass 252.8538 Da[1]

Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of 3,5-Dibromo-2-fluoropyridine

Caption: 2D structure of 3,5-Dibromo-2-fluoropyridine.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,5-Dibromo-2-
fluoropyridine is not readily available in the public domain, a general approach can be inferred

from patent literature. One potential route involves the halogenation of a pyridine precursor.

General Synthesis Workflow
The synthesis would likely involve a multi-step process, starting from a suitable pyridine

derivative, followed by bromination and fluorination steps. The purification of the final product

would be crucial to remove any isomeric impurities.

Pyridine Precursor Bromination Fluorination Purification
(e.g., Chromatography, Recrystallization) 3,5-Dibromo-2-fluoropyridine

Click to download full resolution via product page
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Caption: Generalized synthesis workflow.

Recommended Analytical Characterization Protocols
To confirm the structure of synthesized 3,5-Dibromo-2-fluoropyridine, a suite of spectroscopic

and analytical techniques should be employed.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling

patterns of the two aromatic protons.

¹³C NMR: Obtain a carbon-13 NMR spectrum, including a proton-decoupled spectrum, to

determine the number of unique carbon environments and their chemical shifts. The C-F and

C-Br couplings will provide valuable structural information.

¹⁹F NMR: A fluorine-19 NMR spectrum is essential to confirm the presence and chemical

environment of the fluorine atom.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational

modes to identify include C-H, C=C, C=N, C-F, and C-Br stretching and bending frequencies.

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI).

Analysis: Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental

composition by determining the accurate mass of the molecular ion. The isotopic pattern of

the molecular ion peak will be characteristic due to the presence of two bromine atoms.
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Synthesis & Purification

Structural Characterization

Synthesis

Purification

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry
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Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Data (Predicted)
In the absence of publicly available experimental spectra, the following tables summarize the

predicted spectroscopic data for 3,5-Dibromo-2-fluoropyridine. These predictions are based

on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data
Proton

Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-4 7.8 - 8.2 d ~2-3 Hz (⁴JHF)

H-6 8.2 - 8.6 d ~2-3 Hz (⁴JHH)

Note: Chemical shifts are referenced to TMS at 0 ppm. The fluorine atom is expected to have a

through-space coupling to H-6, which might result in further fine splitting.

Predicted ¹³C NMR Data
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Carbon
Predicted Chemical Shift
(ppm)

Multiplicity (due to ¹JCF)

C-2 155 - 165 d

C-3 110 - 120 s

C-4 140 - 150 s

C-5 115 - 125 s

C-6 145 - 155 d

Note: Chemical shifts are referenced to TMS at 0 ppm. The carbon attached to fluorine (C-2)

will exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond

couplings (²JCF, ³JCF) may be observed for other carbons.

Predicted ¹⁹F NMR Data
Fluorine

Predicted Chemical Shift
(ppm)

Multiplicity

F-2 -70 to -100 s or finely split

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. The signal may show fine splitting due

to coupling with H-4 and H-6.

Predicted FT-IR Data
Wavenumber (cm⁻¹) Assignment

3100 - 3000 C-H stretching (aromatic)

1600 - 1400 C=C and C=N stretching

1250 - 1000 C-F stretching

700 - 500 C-Br stretching

Predicted Mass Spectrometry Data
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The mass spectrum is expected to show a characteristic isotopic pattern for a molecule

containing two bromine atoms.

Ion Predicted m/z (for ⁷⁹Br, ⁸¹Br)

[M]⁺ 252.85, 254.85, 256.85

[M+H]⁺ 253.86, 255.86, 257.86[1]

Logical Relationships in Structure Elucidation
The process of elucidating the structure of 3,5-Dibromo-2-fluoropyridine involves a logical

progression of experiments and data interpretation.

Spectroscopic Data Acquisition

Data Interpretation

NMR (¹H, ¹³C, ¹⁹F)

Determine Connectivity
(NMR Couplings)

FT-IR

Identify Functional Groups
(IR Absorptions)

Mass Spectrometry

Confirm Molecular Formula
(HRMS)

Proposed Structure of
3,5-Dibromo-2-fluoropyridine

Click to download full resolution via product page

Caption: Logical flow for structure elucidation.

Conclusion
The structural elucidation of 3,5-Dibromo-2-fluoropyridine relies on a combination of modern

analytical techniques. While experimental data is not widely published, this guide provides a

robust framework for its characterization based on predicted spectroscopic values and
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established methodologies. The information presented herein should serve as a valuable

resource for chemists and researchers working with this versatile building block, facilitating its

unambiguous identification and paving the way for its application in innovative research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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